N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide
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Overview
Description
Compounds with a 1,2,4-triazole moiety, like the one in your query, are a class of heterocycles that have been widely studied due to their diverse biological activities . They are often used in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives usually involves the reaction of hydrazine with a carbonyl compound, followed by cyclization . The exact synthesis procedure for your specific compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms . The presence of multiple nitrogen atoms can contribute to the compound’s reactivity and biological activity.Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present on the ring .Scientific Research Applications
Synthesis and Cyclization Reactions
Compounds with structures resembling N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide have been synthesized and investigated for their unique cyclization reactions and enzymatic activity. For example, research on the synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters has shown these compounds' ability to significantly increase the reactivity of enzymes such as cellobiase, suggesting potential applications in biocatalysis and the development of enzyme-based assays or treatments (Abd & Awas, 2008).
Antimicrobial Activity
A notable area of application for compounds structurally similar to this compound is in the development of new antimicrobial agents. Studies have demonstrated the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, revealing their potential as antimicrobial agents against a range of bacteria and fungi, indicating their relevance in addressing antibiotic resistance and the development of new antimicrobial therapies (Sarvaiya, Gulati, & Patel, 2019).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets in various ways, leading to a range of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit substantial antiviral activity and significant analgesic and anti-inflammatory activities .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Future Directions
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-7-13(20)16-10-11-19-15(21)18(2)14(17-19)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGUIIGNWKCTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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